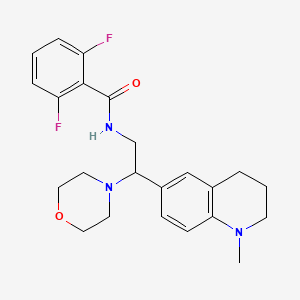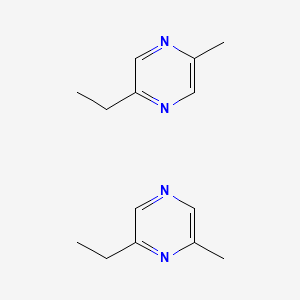![molecular formula C15H23N7O B2649017 4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine CAS No. 897619-57-7](/img/structure/B2649017.png)
4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of amines and other organic compounds. For example, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, it’s difficult to provide a detailed analysis of the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, pyrazolo[3,4-d]pyrimidines can undergo a variety of chemical reactions, including substitutions and additions .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Benzimidazole Derivatives as Glucosidase Inhibitors and Antioxidants : Benzimidazole derivatives containing the morpholine or 4-methylpiperazin-1-yl group have been synthesized and evaluated for their in vitro antioxidant activities and α-glucosidase inhibitory potential. These compounds demonstrated significant scavenging activity and better inhibitory potential than the standard acarbose, indicating potential applications in managing oxidative stress and glucose regulation (Özil, Baltaş, & Parlak, 2018).
PDE1 Inhibitors for Cognitive Impairment : A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, designed and synthesized for their potent inhibitory activity against phosphodiesterase 1 (PDE1), showed promise for treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases. The research highlights the systematic optimization of this novel scaffold, resulting in a clinical candidate for further development (Li et al., 2016).
Nitrogen-rich Piperazine-pyrimidine-pyrazole Hybrids as Antitubercular Agents : Ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives have been synthesized and evaluated for their antitubercular activity. This research presents a novel approach to targeting mycobacterium tuberculosis, highlighting the potential of these compounds in tuberculosis treatment (Vavaiya et al., 2022).
Pyrazolopyrimidines as Anticancer and Anti-5-lipoxygenase Agents : The synthesis and evaluation of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones for their cytotoxic and 5-lipoxygenase inhibition activities indicate the potential of these compounds as anticancer and anti-inflammatory agents. The structure-activity relationship (SAR) study provides insights into the design of more potent derivatives (Rahmouni et al., 2016).
Biological Activities and Mechanistic Studies
- Antioxidant and Neuroprotective Effects : Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety have been synthesized and evaluated for their antioxidant and neuroprotective effects, demonstrating the significance of these compounds in combating oxidative stress and neurodegenerative diseases (Sameem et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O/c1-19-3-5-22(6-4-19)15-17-13-12(11-16-20(13)2)14(18-15)21-7-9-23-10-8-21/h11H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGSJQYYXQPTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=NN3C)C(=N2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2648934.png)
![Tert-butyl N-[[1-[(2-chloropyrimidin-4-yl)methylcarbamoyl]cyclopropyl]methyl]carbamate](/img/structure/B2648936.png)

![N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]but-2-ynamide](/img/structure/B2648943.png)

![2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid](/img/no-structure.png)


![1-Benzyl-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2648948.png)
![(Z)-N'-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide](/img/structure/B2648949.png)


![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2648954.png)
![7-(4-methoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648957.png)
